![molecular formula C15H21ClN2O2 B1528314 Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride CAS No. 1823500-42-0](/img/structure/B1528314.png)
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
Overview
Description
“Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1823500-42-0 . It has a molecular weight of 296.8 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H20N2O2.ClH/c16-13-6-9-17(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H
. This indicates the molecular structure of the compound. The compound contains a total of 41 bonds, including 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, and 2 six-membered rings . It is stored at a temperature of 2-8°C . The physical form of the compound is not specified in the retrieved data.
Scientific Research Applications
Drug Discovery Spirocyclic Building Block
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride serves as a spirocyclic building block in drug discovery. Its unique structure provides a new area of chemical space with straightforward functional handles for further diversification, which is essential for the development of new pharmaceutical compounds .
Organic Synthesis Method Development
This compound is used in organic synthesis, where it aids in the development of methods for preparing in vivo formulations. For example, it can be used to create a master liquid in combination with other solvents like DMSO, PEG300, Tween 80, and corn oil, which are crucial for drug formulation and delivery .
Safety and Hazards
The safety information available indicates that the compound should be stored at a temperature of 2-8°C . The compound has an exclamation mark pictogram, and the signal word is "Warning" . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c16-13-6-9-17(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDWAKAWFKOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1N)CC2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.